molecular formula C23H27N3O6 B2565192 methyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate CAS No. 872855-19-1

methyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate

Cat. No.: B2565192
CAS No.: 872855-19-1
M. Wt: 441.484
InChI Key: PIDYKGUMUGLLJL-UHFFFAOYSA-N
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Description

Methyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C23H27N3O6 and its molecular weight is 441.484. The purity is usually 95%.
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Biological Activity

Methyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate (CAS No. 872855-19-1) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC23H27N3O6
Molecular Weight441.5 g/mol
CAS Number872855-19-1

The structure features an indole ring, a morpholine moiety, and a piperidine derivative, which contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The indole and piperidine structures are known to modulate neurotransmitter systems and exhibit anti-inflammatory properties. Specifically, the morpholino group enhances solubility and bioavailability, making it a favorable candidate for pharmacological applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have shown that derivatives with indole structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activities. Preliminary studies suggest that it may inhibit key enzymes involved in cancer metabolism and inflammation, such as acetylcholinesterase (AChE) and urease. For example, related compounds demonstrated IC50 values ranging from 0.63 to 6.28 µM against AChE, indicating significant potency compared to reference standards .

Antibacterial Properties

The antibacterial potential of similar piperidine derivatives has been documented extensively. Compounds featuring the piperidine nucleus have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis of Indole Derivatives : A study synthesized various indole derivatives with morpholine substitutions, reporting significant anticancer activity in vitro against several cancer cell lines.
  • Pharmacokinetic Studies : Research highlighted the improved pharmacokinetic profiles of morpholino-substituted indoles in animal models, showcasing their potential for oral bioavailability and therapeutic effectiveness .
  • In Vivo Efficacy : In vivo studies demonstrated that compounds similar to this compound exhibited notable reductions in tumor size in murine models when administered at specific dosages .

Properties

IUPAC Name

methyl 1-[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6/c1-31-23(30)16-6-8-25(9-7-16)22(29)21(28)18-14-26(19-5-3-2-4-17(18)19)15-20(27)24-10-12-32-13-11-24/h2-5,14,16H,6-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDYKGUMUGLLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.